T-1840383

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

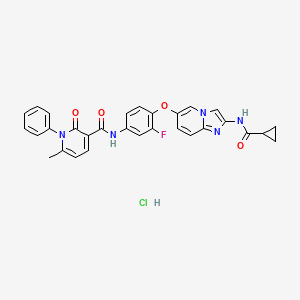

C30H25ClFN5O4 |

|---|---|

Molecular Weight |

574.0 g/mol |

IUPAC Name |

N-[4-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]oxy-3-fluorophenyl]-6-methyl-2-oxo-1-phenylpyridine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C30H24FN5O4.ClH/c1-18-7-12-23(30(39)36(18)21-5-3-2-4-6-21)29(38)32-20-10-13-25(24(31)15-20)40-22-11-14-27-33-26(17-35(27)16-22)34-28(37)19-8-9-19;/h2-7,10-17,19H,8-9H2,1H3,(H,32,38)(H,34,37);1H |

InChI Key |

OJYDTTFFDHJUIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=CN5C=C(N=C5C=C4)NC(=O)C6CC6)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

T-1840383: A Dual Inhibitor of c-Met and VEGFR-2 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

T-1840383 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that dually targets the receptor tyrosine kinases c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways are critical drivers of tumor growth, angiogenesis, invasion, and metastasis. The simultaneous inhibition of both pathways by a single agent like this compound presents a promising therapeutic strategy to overcome resistance mechanisms and achieve broader antitumor activity. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in a wide array of human cancers, where their aberrant activation is linked to tumorigenesis and metastatic progression.[1] Similarly, the VEGF/VEGFR-2 signaling axis is a well-established mediator of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[1] Preclinical evidence suggests a synergistic interplay between the c-Met and VEGFR-2 pathways, where inhibition of one can lead to compensatory activation of the other, ultimately resulting in therapeutic resistance. Therefore, a dual-targeting approach is a rational strategy to enhance antitumor efficacy.[1] this compound was developed to address this challenge by potently inhibiting both c-Met and VEGFR-2.

Chemical Structure

The chemical structure of this compound is N-[4-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-a]pyridin-6-yl}oxy)-3-fluorophenyl]-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxamide.[2]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the c-Met and VEGFR-2 kinases, thereby preventing the phosphorylation and subsequent activation of these receptors and their downstream signaling pathways.

Signaling Pathways

The dual inhibitory action of this compound targets two critical pathways in cancer progression. The c-Met pathway, when activated by HGF, triggers downstream signaling cascades including the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and motility. The VEGFR-2 pathway, upon stimulation by VEGF, activates similar downstream effectors, leading to endothelial cell proliferation, migration, and the formation of new blood vessels.

Caption: this compound dual inhibition of c-Met and VEGFR-2 signaling pathways.

Preclinical Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against c-Met and VEGFR family kinases.

| Kinase Target | IC50 (nM) |

| c-Met | 1.9 |

| VEGFR-1 | 7.7 |

| VEGFR-2 | 2.2 |

| VEGFR-3 | 5.5 |

In Vitro Cellular Activity

This compound effectively inhibits HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation in various cell lines. It also suppresses the proliferation of c-Met amplified cancer cells and inhibits VEGF-dependent proliferation and capillary tube formation of human umbilical vein endothelial cells (HUVECs).[1]

In Vivo Antitumor Efficacy

Oral administration of this compound has demonstrated significant antitumor activity in a broad range of human tumor xenograft models in mice. This efficacy is associated with the inhibition of c-Met phosphorylation and a reduction in microvessel density within the tumors.[1]

| Xenograft Model | Tumor Type | This compound Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) |

| MKN45 | Gastric Carcinoma | 2 | Significant |

| EBC-1 | Lung Cancer | Not specified | Significant |

| U-87MG | Glioblastoma | Not specified | Significant |

| COLO 205 | Colon Cancer | Not specified | Significant |

Note: Specific percentage of tumor growth inhibition was not provided in the abstract, but was described as "potent" and "profound".[1][3]

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Methodology:

-

Prepare a reaction buffer containing the specific kinase, a substrate peptide, and necessary cofactors.

-

Add serial dilutions of this compound to the reaction mixture and incubate for a defined period (e.g., 20 minutes).

-

Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP to a final concentration of 10 µM.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Terminate the reaction and measure the incorporation of ³³P into the substrate peptide using a suitable detection method, such as a filter-binding assay or scintillation counting.

-

Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a typical kinase inhibition assay.

Western Blot for Protein Phosphorylation

Objective: To assess the inhibitory effect of this compound on c-Met and VEGFR-2 phosphorylation in cells.

Methodology:

-

Culture cells (e.g., A549 for c-Met, HUVECs for VEGFR-2) to sub-confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with the respective ligand (HGF for c-Met, VEGF for VEGFR-2) for a short period (e.g., 10 minutes).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated c-Met (p-Met) or phosphorylated VEGFR-2 (p-VEGFR-2), and total c-Met or VEGFR-2 as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

HUVEC Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of this compound in vitro.

Methodology:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Stimulate tube formation by adding VEGF to the medium.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Visualize the formation of capillary-like structures (tubes) using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

In Vivo Tumor Xenograft Studies

Objective: To assess the antitumor efficacy of this compound in a living organism.

Methodology:

-

Implant human tumor cells (e.g., MKN45, EBC-1, U-87MG, COLO 205) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally once daily at predetermined dose levels. The control group receives the vehicle alone.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Met, immunohistochemistry for microvessel density).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound is a potent dual inhibitor of c-Met and VEGFR-2 with a broad spectrum of in vitro and in vivo antitumor activities. Its ability to simultaneously block two key pathways involved in tumor progression and angiogenesis makes it a compelling candidate for further clinical development. The data presented in this guide provide a strong rationale for the continued investigation of this compound as a novel therapeutic agent for the treatment of various human cancers.

References

T-1840383 (CAS 1195779-24-8): A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Overview of the Potent Dual c-Met/VEGFR-2 Inhibitor

This technical guide provides a detailed examination of T-1840383, a potent, ATP-competitive dual inhibitor of the c-Met and VEGFR-2 receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and potential clinical applications of this compound.

Core Properties and Specifications

This compound is a small molecule inhibitor with the chemical formula C30H25ClFN5O4 and a molecular weight of 574.009 g/mol .[1][2] It is a solid substance under standard conditions.[2]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1195779-24-8 | [1] |

| Molecular Formula | C30H25ClFN5O4 | [1][2] |

| Molecular Weight | 574.009 g/mol | [1][2] |

| Appearance | Solid | [2] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers in oncogenesis and angiogenesis.

In Vitro Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against various receptor tyrosine kinases are summarized below.

| Target | IC50 (nM) | Reference |

| c-Met | 1.9 | [1][3] |

| VEGFR1 | 7.7 | [1][3] |

| VEGFR2 | 2.2 | [1][3] |

| VEGFR3 | 5.5 | [1][3] |

The low nanomolar IC50 values indicate that this compound is a potent inhibitor of these key signaling pathways.

Signaling Pathways

This compound exerts its biological effects by inhibiting the phosphorylation and subsequent activation of c-Met and VEGFR-2, thereby blocking their downstream signaling cascades.

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the activity of this compound.

Biochemical Kinase Inhibition Assay (Generalized)

Objective: To determine the in vitro inhibitory activity of this compound against c-Met and VEGFR-2 kinases.

Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 2X substrate/ATP solution. The substrate will be a specific peptide for the kinase, and the ATP concentration should be at the Km for the respective kinase.

-

Prepare a 2X stop/detection solution containing EDTA to stop the kinase reaction and a europium-labeled anti-phospho-substrate antibody.

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted this compound or DMSO (control) to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase solution to each well.

-

Incubate for 60 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate for 60-90 minutes at room temperature.

-

Stop the reaction by adding 20 µL of the 2X stop/detection solution.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Analysis:

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to 615 nm.

-

Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-induced c-Met and VEGFR-2 phosphorylation in a cellular context.

Methodology (Western Blot):

-

Cell Culture and Treatment:

-

Culture A549 cells (for c-Met) or Human Umbilical Vein Endothelial Cells (HUVECs) (for VEGFR-2) in appropriate media until they reach 80-90% confluency.

-

Starve the cells in serum-free media for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the A549 cells with Hepatocyte Growth Factor (HGF) and the HUVECs with Vascular Endothelial Growth Factor (VEGF) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235) or phospho-VEGFR-2 (Tyr1175), and total c-Met or total VEGFR-2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

-

In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the in vivo antitumor activity of this compound.

Methodology (MKN45 Gastric Cancer Xenograft Model): [1][4]

-

Cell Culture and Implantation:

-

Culture MKN45 human gastric cancer cells in appropriate media.

-

Harvest the cells and resuspend them in a mixture of media and Matrigel.

-

Subcutaneously inject 1 x 10^6 to 5 x 10^6 MKN45 cells into the flank of athymic nude mice.[4]

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally once daily at the desired dose levels. The control group receives the vehicle alone.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the observed antitumor effects.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a dual kinase inhibitor like this compound.

Conclusion

This compound is a potent dual inhibitor of c-Met and VEGFR-2 with promising in vitro and in vivo activity. The data presented in this guide provide a strong rationale for its further investigation as a potential therapeutic agent for cancers driven by these signaling pathways. The provided experimental protocols and workflows offer a framework for the continued preclinical development and characterization of this and similar dual kinase inhibitors.

References

T-1840383 (ABBV-383): A Technical Overview of its Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383, also known as ABBV-383 or TNB-383B, is an investigational bispecific antibody engineered to engage T-cells for the targeted destruction of cancer cells. This document provides a comprehensive technical overview of its preclinical and clinical antitumor activity, mechanism of action, and the experimental protocols utilized in its evaluation. The current body of research focuses almost exclusively on its efficacy in B-cell maturation antigen (BCMA) expressing hematological malignancies, primarily multiple myeloma.

Mechanism of Action

This compound is a humanized IgG4 bispecific antibody that simultaneously targets the B-cell maturation antigen (BCMA) on myeloma cells and the CD3 epsilon chain on T-cells.[1][2][3] This dual-targeting mechanism effectively forms a cytotoxic synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent lysis of the malignant cell.[4]

A key design feature of this compound is its asymmetric architecture. It possesses two high-avidity binding domains for BCMA and one low-affinity binding domain for CD3.[5][6] This configuration is intended to promote potent and specific killing of BCMA-expressing tumor cells while minimizing off-target T-cell activation and the associated risk of severe cytokine release syndrome (CRS), a common adverse event with T-cell engaging therapies.[7][8] Preclinical studies have suggested that this design leads to preferential activation of effector T-cells over regulatory T-cells.[2]

Signaling Pathway

The binding of this compound to CD3 on T-cells and BCMA on myeloma cells initiates a signaling cascade within the T-cell, mimicking natural T-cell receptor (TCR) activation. This leads to the activation of downstream signaling pathways, resulting in the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell.

Antitumor Activity Spectrum

The antitumor activity of this compound has been primarily evaluated in the context of multiple myeloma. There is limited publicly available data on its efficacy against other cancer types. One study showed that a BCMAxCD3 bispecific antibody could induce cytotoxicity in B-cell lymphoma cell lines, suggesting potential for broader application in BCMA-expressing B-cell malignancies.[9] Another study is evaluating its safety and efficacy in AL Amyloidosis, a related plasma cell disorder.[10][11]

Preclinical In Vitro & Ex Vivo Data

| Cell Line / Model | Assay Type | Key Findings | Reference |

| Multiple Myeloma Cell Lines (e.g., NCI-H929, MOLP-8) | Cytotoxicity Assay | Dose-dependent killing of MM cell lines. | [12] |

| Primary MM cells from patients | Ex Vivo Cytotoxicity | Induced lysis of primary MM cells by autologous T-cells at low concentrations. | [13][14] |

| B-cell Lymphoma Cell Lines | Cytotoxicity Assay | Mediated T-cell activation and cytotoxicity. | [9] |

| Patient-derived bone marrow mononuclear cells | Cytokine Release Assay | Markedly reduced cytokine production compared to a positive control T-BsAb. | [15] |

Preclinical In Vivo Data

| Tumor Model | Treatment | Key Findings | Reference |

| Myeloma xenograft in NSG mice (with human PBMCs) | TNB-383B | Reduced tumor load and increased survival. | [15] |

Clinical Data (Phase I, NCT03933735) in Relapsed/Refractory Multiple Myeloma

| Dose Cohort | N | Overall Response Rate (ORR) | ≥ Very Good Partial Response (VGPR) | Reference |

| All evaluable patients | 122 | 57% | 43% | [16] |

| ≥ 40 mg dose escalation + expansion | 79 | 68% | 54% | [16] |

| 60 mg dose expansion | 49 | 59% | 39% | [16] |

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the ability of this compound to mediate T-cell killing of target cancer cells.

Methodology:

-

Cell Culture: Target cancer cells (e.g., multiple myeloma cell lines) are cultured under standard conditions. Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to be used as effector cells.

-

Co-culture: Target cells are seeded in 96-well plates. This compound is added at various concentrations, followed by the addition of PBMCs at a specific effector-to-target (E:T) ratio.

-

Incubation: The co-culture is incubated for a defined period (e.g., 48 hours).

-

Lysis Measurement: Cell lysis is quantified using various methods, such as:

-

Calcein-AM release assay: Target cells are pre-loaded with Calcein-AM, which is released upon cell lysis and can be measured fluorometrically.[15]

-

Flow cytometry: Staining with viability dyes (e.g., propidium iodide) and cell-specific markers to differentiate and quantify live/dead target cells.[13]

-

Lactate dehydrogenase (LDH) release assay: LDH released from lysed cells is measured colorimetrically.

-

Cytokine Release Assay

Objective: To measure the levels of cytokines released from T-cells upon engagement by this compound.

Methodology:

-

Co-culture Setup: Similar to the cytotoxicity assay, target cells, this compound, and PBMCs are co-cultured.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of various cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).[13][17]

In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are used, which can accept human cell grafts without rejection.

-

Tumor Implantation: Human multiple myeloma cells are implanted into the mice, typically subcutaneously or intravenously, to establish tumors.

-

PBMC Engraftment: Human PBMCs are injected into the mice to provide a human immune system component.

-

Treatment: Once tumors are established, mice are treated with this compound or a vehicle control at specified doses and schedules.

-

Efficacy Assessment: Antitumor activity is assessed by:

-

Tumor volume measurements: For subcutaneous tumors, tumor size is measured regularly with calipers.

-

Bioluminescence imaging: If tumor cells are engineered to express luciferase, tumor burden can be monitored non-invasively.

-

Survival analysis: The lifespan of treated versus control mice is monitored.[15]

-

Conclusion

This compound (ABBV-383) is a promising BCMA x CD3 bispecific antibody with demonstrated potent antitumor activity against multiple myeloma in preclinical and early clinical studies. Its unique design with low-affinity CD3 binding appears to translate to a manageable safety profile with reduced cytokine release. While its activity is well-documented in multiple myeloma, further investigation is warranted to explore its potential therapeutic utility in other BCMA-expressing malignancies. The ongoing clinical trials will provide more definitive data on its efficacy and safety in a broader patient population.

References

- 1. ascopubs.org [ascopubs.org]

- 2. ABBV-383, a novel BCMA/CD3 bispecific antibody for the treatment of RRMM [multiplemyelomahub.com]

- 3. How can the unique structure of the bispecific ABBV-383 impact its safety and efficacy? [multiplemyelomahub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. news.abbvie.com [news.abbvie.com]

- 7. IMS Events [imsannual2024.eventscribe.net]

- 8. ashpublications.org [ashpublications.org]

- 9. Redirecting T-cell Activity with Anti-BCMA/Anti-CD3 Bispecific Antibodies in Chronic Lymphocytic Leukemia and Other B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mskcc.org [mskcc.org]

- 11. An Open-Label Phase 1/2 Study Evaluating the Safety and Efficacy of Etentamig (ABBV-383) in AL Amyloidosis | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]

- 12. A BCMAxCD3 bispecific T cell–engaging antibody demonstrates robust antitumor efficacy similar to that of anti-BCMA CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ex vivo efficacy of BCMA‐bispecific antibody TNB‐383B in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ex vivo efficacy of BCMA-bispecific antibody TNB-383B in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. A Phase I First-in-Human Study of ABBV-383, a B-Cell Maturation Antigen × CD3 Bispecific T-Cell Redirecting Antibody, in Patients With Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

T-1840383: A Dual Inhibitor of c-Met and VEGFR-2, Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and response to therapy. Two key signaling pathways that are often dysregulated within the TME are the c-Met (hepatocyte growth factor receptor) and the Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The c-Met pathway is crucial for tumor cell proliferation, survival, and invasion, while the VEGFR pathway is a primary driver of tumor angiogenesis. T-1840383 is a potent, orally bioavailable small-molecule inhibitor that dually targets both c-Met and VEGFR-2, offering a promising therapeutic strategy to simultaneously disrupt multiple facets of the TME. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on the tumor microenvironment, with a focus on its anti-angiogenic, anti-proliferative, and pro-apoptotic activities.

Core Mechanism of Action: Inhibition of c-Met and VEGFR-2

This compound is an ATP-competitive inhibitor of both c-Met and VEGFR-2 tyrosine kinases. The inhibitory activity of this compound has been quantified in enzymatic assays, demonstrating high potency against its primary targets.

| Target Kinase | IC50 (nmol/L)[1] |

| c-Met | 1.9 |

| VEGFR-1 | 7.7 |

| VEGFR-2 | 2.2 |

| VEGFR-3 | 5.5 |

By inhibiting c-Met, this compound directly hinders the signaling cascades that promote tumor cell growth and invasion. Concurrently, its inhibition of VEGFR-2 disrupts the process of angiogenesis, which is essential for supplying tumors with nutrients and oxygen.

Impact on the Tumor Microenvironment: In Vivo Preclinical Data

The in vivo efficacy of this compound has been demonstrated in a human non-small cell lung cancer (A549) xenograft model in mice. The administration of this compound resulted in significant dose-dependent effects on key components of the tumor microenvironment.

Anti-Angiogenic Effect: Reduction of Microvessel Density

The anti-angiogenic activity of this compound was assessed by quantifying the microvessel density (MVD) in tumor tissues using immunohistochemistry for the endothelial cell marker CD31. Treatment with this compound for three days led to a marked reduction in the number of CD31-positive endothelial cells.

| Treatment Group (mg/kg/day) | Mean CD31-Positive Endothelial Cells/field (± SEM) | Percentage Reduction vs. Vehicle |

| Vehicle | 25.4 (± 1.8) | - |

| This compound (0.5) | 18.2 (± 1.5) | 28.3% |

| This compound (1.5) | 13.5 (± 1.1) | 46.9% |

| This compound (5) | 9.8 (± 0.9) | 61.4% |

Anti-Proliferative Effect: Inhibition of Tumor Cell Growth

The impact of this compound on tumor cell proliferation was evaluated by staining tumor sections for the proliferation marker Ki67. A significant decrease in the percentage of Ki67-positive proliferating tumor cells was observed following treatment.

| Treatment Group (mg/kg/day) | Mean Ki67-Positive Cells (%) (± SEM) | Percentage Reduction vs. Vehicle |

| Vehicle | 38.6 (± 2.5) | - |

| This compound (0.5) | 29.1 (± 2.1) | 24.6% |

| This compound (1.5) | 22.4 (± 1.7) | 41.9% |

| This compound (5) | 15.7 (± 1.3) | 59.3% |

Pro-Apoptotic Effect: Induction of Tumor Cell Death

The ability of this compound to induce apoptosis in tumor cells was determined using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis. Treatment with this compound resulted in a dose-dependent increase in the number of TUNEL-positive apoptotic cells.

| Treatment Group (mg/kg/day) | Mean TUNEL-Positive Cells/field (± SEM) | Percentage Increase vs. Vehicle |

| Vehicle | 8.9 (± 1.1) | - |

| This compound (0.5) | 14.5 (± 1.6) | 62.9% |

| This compound (1.5) | 21.7 (± 2.3) | 143.8% |

| This compound (5) | 30.1 (± 3.2) | 238.2% |

Signaling Pathway Diagrams

The dual inhibitory action of this compound on c-Met and VEGFR-2 disrupts key signaling pathways that drive tumor progression and angiogenesis.

References

In-Depth Technical Guide: Modulation of c-Met and VEGFR Signaling Pathways by T-1840383

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway modulation by the compound T-1840383, a potent small-molecule inhibitor of both c-Met and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. This document details its mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for key assays, serving as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound is an ATP-competitive kinase inhibitor that demonstrates high potency against both the c-Met receptor and VEGF receptors (VEGFRs).[1][2] The dual inhibition of these two critical signaling pathways, which are often dysregulated in various human cancers, underlies the compound's broad-spectrum antitumor activity.[1][2] The HGF/c-Met pathway is implicated in tumorigenesis and metastatic progression, while the VEGF/VEGFR axis is a key driver of tumor angiogenesis.[1][2] By simultaneously targeting both pathways, this compound exerts a two-pronged attack on tumor growth by directly inhibiting cancer cell proliferation and suppressing the formation of new blood vessels that supply nutrients to the tumor.[1][2]

Signaling Pathway Modulation

This compound effectively inhibits the phosphorylation of c-Met induced by its ligand, Hepatocyte Growth Factor (HGF), in cancer epithelial cells.[1][2] It also blocks the phosphorylation of VEGFR-2 in vascular endothelial cells stimulated by VEGF.[1][2] In cancer cells with amplified c-met gene, this compound inhibits the constitutive activation of c-Met, leading to the suppression of downstream signaling pathways involving AKT and ERK1/2, which are crucial for cell proliferation and survival.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nmol/L) |

| c-Met | 1.9 |

| VEGFR-1 | 7.7 |

| VEGFR-2 | 2.2 |

| VEGFR-3 | 5.5 |

Data sourced from Awazu et al., 2013.[2]

Table 2: In Vitro Cellular Inhibitory Activity of this compound

| Cell Line | Assay | IC50 (nmol/L) |

| A549 | HGF-stimulated c-Met phosphorylation | 8.8 |

| HUVEC | VEGF-stimulated proliferation | 1.8 |

| SNU-5 | Cell proliferation | ≤25 |

| MKN45 | Cell proliferation | ≤25 |

| EBC-1 | Cell proliferation | ≤25 |

Data sourced from Awazu et al., 2013.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (AlphaScreen)

This protocol describes the determination of IC50 values for this compound against target kinases using the AlphaScreen technology.

Materials:

-

Recombinant kinase domains (c-Met, VEGFRs)

-

Biotinylated substrate peptide

-

ATP

-

This compound (dissolved in DMSO)

-

AlphaScreen streptavidin donor beads

-

AlphaScreen phosphospecific antibody acceptor beads

-

Assay buffer

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.

-

Add the recombinant kinase, biotinylated substrate peptide, and ATP to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Stop the reaction and add a mixture of AlphaScreen streptavidin donor beads and phosphospecific antibody acceptor beads.

-

Incubate the plate in the dark to allow for bead binding.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 values from the resulting dose-response curves.

Western Blotting for c-Met Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cellular context.

Materials:

-

A549 cells

-

HGF

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-c-Met, anti-total-c-Met)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescent substrate

Procedure:

-

Seed A549 cells and grow to sub-confluency.

-

Starve the cells in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with HGF for a short period (e.g., 15 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-c-Met.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total c-Met as a loading control.

In Vivo Tumor Xenograft Model

This protocol outlines the workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Procedure:

-

Human tumor cells (e.g., MKN45 gastric cancer cells) are subcutaneously injected into the flank of immunodeficient mice.

-

Tumors are allowed to grow to a predetermined size.

-

Mice are then randomized into control and treatment groups.

-

This compound, suspended in a vehicle such as 0.5% methyl cellulose, is administered orally to the treatment group, while the control group receives the vehicle alone.

-

Tumor volumes are measured regularly with calipers.

-

At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess c-Met phosphorylation and microvessel density.

Conclusion

This compound represents a promising therapeutic agent due to its dual inhibitory action on the c-Met and VEGFR signaling pathways. The data and protocols presented in this guide offer a solid foundation for further research and development of this and similar targeted therapies in oncology. The potent and broad-spectrum antitumor activities observed in preclinical models warrant further investigation into the clinical potential of this compound.

References

T-1840383: A Technical Guide to its Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383 is a potent, ATP-competitive small molecule inhibitor that demonstrates significant activity against both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Dysregulation of the c-Met and VEGF signaling pathways is a hallmark of many human cancers, contributing to tumor growth, proliferation, invasion, and angiogenesis. This compound's dual inhibitory action presents a promising therapeutic strategy for a broad spectrum of tumors by concurrently targeting these critical oncogenic pathways. This technical guide provides an in-depth overview of the downstream effects of this compound, including quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows involved.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized across a range of protein kinases and in various cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nmol/L) |

| c-Met | 1.9 |

| VEGFR-1 | 7.7 |

| VEGFR-2 | 2.2 |

| VEGFR-3 | 5.5 |

| c-Mer | Similar to c-Met/VEGFRs |

| Ret | Similar to c-Met/VEGFRs |

| Ron | Similar to c-Met/VEGFRs |

| Rse | Similar to c-Met/VEGFRs |

| Tie-2 | Similar to c-Met/VEGFRs |

| TrkA | Similar to c-Met/VEGFRs |

| Abl (mutant) | Similar to c-Met/VEGFRs |

| c-Kit (mutant) | Similar to c-Met/VEGFRs |

| FGFR2 (mutant) | Similar to c-Met/VEGFRs |

| PDGFRα (mutant) | Similar to c-Met/VEGFRs |

Data compiled from Awazu et al., 2013.[1]

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Endpoint | IC50 (nmol/L) |

| A549 | HGF-induced c-Met Phosphorylation | Inhibition of p-Met | Not explicitly quantified in IC50 |

| HUVEC | VEGF-induced VEGFR-2 Phosphorylation | Inhibition of p-VEGFR-2 | Not explicitly quantified in IC50 |

| Various | Cell Proliferation | Inhibition of Cell Growth | >10,000 in most cell lines |

| HUVEC | Endothelial Tube Formation | Inhibition of Tube Length and Branch Points | Not explicitly quantified in IC50 |

| A549 | Cell Scattering | Inhibition of HGF-induced scattering | Not explicitly quantified in IC50 |

| A549 | Cell Invasion | Inhibition of HGF-induced invasion | Not explicitly quantified in IC50 |

Data compiled from Awazu et al., 2013.[1]

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

| Tumor Model | Dosing | T/C (%)* |

| Hs 746T (gastric) | 50 mg/kg, p.o., qd | <0 |

| MKN-45 (gastric) | 50 mg/kg, p.o., qd | <0 |

| SNU-5 (gastric) | 50 mg/kg, p.o., qd | <0 |

| U87-MG (glioblastoma) | 50 mg/kg, p.o., qd | <0 |

| A549 (lung) | 50 mg/kg, p.o., qd | <0 |

| Caki-1 (renal) | 50 mg/kg, p.o., qd | <0 |

*T/C (%) represents the treatment versus control tumor volume. A value of <0% indicates tumor regression. Data compiled from the supplementary materials of Awazu et al., 2013.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's downstream effects, based on the procedures described by Awazu et al., 2013.

In Vitro Kinase Inhibition Assay (AlphaScreen)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various protein kinases.

-

Methodology:

-

Kinase reactions were performed in 384-well plates.

-

The reaction mixture contained the respective kinase, a biotinylated peptide substrate, and ATP in a kinase buffer.

-

This compound was added at various concentrations.

-

The reaction was incubated at room temperature for a specified time.

-

The reaction was stopped by the addition of a detection mixture containing streptavidin-coated donor beads and phosphotyrosine-specific antibody-coated acceptor beads.

-

After incubation in the dark, the plates were read on an AlphaScreen reader to measure the proximity-based signal, which is inversely proportional to the kinase activity.

-

IC50 values were calculated from the dose-response curves.

-

Western Blotting for c-Met and VEGFR-2 Phosphorylation

-

Objective: To assess the inhibitory effect of this compound on ligand-induced phosphorylation of c-Met and VEGFR-2 in cultured cells.

-

Methodology:

-

Cells (e.g., A549 for c-Met, HUVECs for VEGFR-2) were serum-starved overnight.

-

Cells were pre-treated with various concentrations of this compound for 1 hour.

-

Cells were stimulated with the respective ligand (HGF for c-Met, VEGF for VEGFR-2) for a short period (e.g., 10 minutes).

-

Cells were lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentrations of the lysates were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for phosphorylated c-Met (p-Met) or phosphorylated VEGFR-2 (p-VEGFR-2), and total c-Met or VEGFR-2 as a loading control.

-

The membrane was then incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

-

Endothelial Cell Tube Formation Assay

-

Objective: To evaluate the effect of this compound on the in vitro angiogenesis of human umbilical vein endothelial cells (HUVECs).

-

Methodology:

-

96-well plates were coated with Matrigel and allowed to solidify.

-

HUVECs were seeded onto the Matrigel-coated wells in a medium containing various concentrations of this compound.

-

Cells were stimulated with VEGF.

-

Plates were incubated for several hours to allow for the formation of tube-like structures.

-

The formation of capillary-like structures was observed and photographed under a microscope.

-

The total length and number of branch points of the tube-like structures were quantified using image analysis software.

-

Tumor Xenograft Model

-

Objective: To assess the in vivo antitumor efficacy of this compound.

-

Methodology:

-

Human tumor cells were subcutaneously implanted into the flank of immunodeficient mice (e.g., BALB/c-nu/nu).

-

When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

-

This compound was administered orally, once daily, at a specified dose (e.g., 50 mg/kg).

-

Tumor volume was measured regularly using calipers and calculated using the formula: (length × width²) / 2.

-

The antitumor effect was evaluated by comparing the tumor growth in the treated group to the control group, and the T/C ratio was calculated.

-

At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for p-Met and microvessel density.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound Signaling Pathway Inhibition.

Caption: In Vivo Xenograft Model Workflow.

References

Methodological & Application

Application Notes and Protocols for T-1840383

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily, it shows high inhibitory activity against c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] The aberrant activation of the HGF/c-Met and VEGF/VEGFR signaling pathways is implicated in numerous tumorigenic processes, including cell proliferation, survival, migration, invasion, and angiogenesis. By dually targeting these pathways, this compound presents a promising therapeutic strategy for a variety of human cancers. These application notes provide detailed in vitro assay protocols to characterize the activity of this compound.

Data Presentation: In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound against key oncogenic kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 (nM) | Assay Type |

| c-Met | 1.9 | Kinase Activity Assay |

| VEGFR-1 | 7.7 | Kinase Activity Assay |

| VEGFR-2 | 2.2 | Kinase Activity Assay |

| VEGFR-3 | 5.5 | Kinase Activity Assay |

| Data sourced from MedChemExpress.[1] |

Signaling Pathway Overview

This compound exerts its anti-tumor effects by blocking the phosphorylation and subsequent activation of c-Met and VEGFRs. This inhibition disrupts downstream signaling cascades critical for cancer cell growth and angiogenesis, primarily the PI3K/Akt and Ras/MAPK pathways.

Caption: this compound inhibits c-Met and VEGFR, blocking downstream PI3K/Akt and Ras/MAPK pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against a specific kinase, such as c-Met or VEGFR-2. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.

Materials:

-

Recombinant human c-Met or VEGFR-2 kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

ATP

-

Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mg/ml BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to achieve the desired final concentrations for the assay.

-

Assay Plate Setup: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in kinase buffer.

-

Add 10 µL of the 2X kinase/substrate solution to each well.

-

Prepare a 4X ATP solution. To initiate the kinase reaction, add 5 µL of 4X ATP solution to each well. The final reaction volume is 20 µL.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

-

Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cells, such as the c-Met amplified gastric cancer cell line MKN-45.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.

Materials:

-

MKN-45 human gastric cancer cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed MKN-45 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

-

Incubation: Incubate the plate for at least 4 hours at 37°C in the incubator, or overnight at room temperature in the dark.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Western Blotting for Phospho-Kinase Levels

This protocol describes the detection of phosphorylation changes in c-Met and its downstream effectors (Akt, ERK) in response to this compound treatment in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), upon stimulation.

Workflow:

Caption: Western blotting workflow to analyze inhibition of protein phosphorylation by this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

This compound

-

VEGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

PVDF membrane

-

ECL (Enhanced Chemiluminescence) detection reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to ~80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with desired concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-30 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Signal Detection:

-

Apply ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

References

Application Notes and Protocols for T-1840383 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Aberrant activation of the STAT3 signaling pathway is frequently observed in a variety of human cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] This document provides detailed protocols for the development of a robust cell-based assay to identify and characterize inhibitors of the STAT3 signaling pathway. For the purpose of this application note, we will utilize the hypothetical compound T-1840383 as an exemplary STAT3 inhibitor. The described assay is a luciferase-based reporter assay, a widely used method for studying signal transduction pathways due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening.

Assay Principle

The STAT3 reporter gene assay is designed to measure the transcriptional activity of STAT3 in living cells. The principle of this assay is based on the use of a reporter plasmid containing a luciferase gene under the control of a promoter with multiple STAT3 response elements. In this system, cells are genetically engineered to express this reporter construct. Upon stimulation with an appropriate cytokine, such as Interleukin-6 (IL-6), the Janus kinase (JAK) family of tyrosine kinases is activated, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus, binds to the response elements in the reporter plasmid, and drives the expression of the luciferase gene. The resulting luciferase activity, which is directly proportional to STAT3 transcriptional activity, can be quantified by measuring the light output following the addition of a luciferase substrate. A potent inhibitor of the STAT3 pathway, such as the hypothetical this compound, will disrupt this signaling cascade, leading to a dose-dependent decrease in luciferase expression and a corresponding reduction in the luminescent signal.

Data Presentation

Table 1: Assay Optimization Parameters

| Parameter | Optimized Condition |

| Cell Line | HEK293 |

| Seeding Density | 8,000 cells/well (384-well plate) |

| Transfection Reagent | Lipofectamine® 3000 |

| STAT3 Reporter Plasmid | 50 ng/well |

| Renilla Control Plasmid | 5 ng/well |

| IL-6 Stimulation Conc. | 100 ng/mL |

| Incubation Time (Post-stimulation) | 16 hours |

| Serum Concentration (Assay) | 0.5% FBS |

Table 2: Pharmacological Validation with this compound

| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |

| This compound | 125 | 1.1 | 98 |

| Stattic (Reference Inhibitor) | 5 µM | 1.0 | 95 |

Table 3: Assay Performance Metrics

| Metric | Value |

| Signal-to-Background Ratio | >100-fold |

| Z'-Factor | 0.78 |

| CV (%) of Controls | <10% |

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Line: HEK293 cells are recommended due to their high transfection efficiency and robust growth characteristics.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

2. Transient Transfection of Reporter Plasmids

-

One day prior to transfection, seed HEK293 cells in a 384-well white, clear-bottom plate at a density of 8,000 cells per well in 40 µL of complete culture medium.

-

On the day of transfection, prepare the plasmid DNA-lipid complexes. In a sterile microcentrifuge tube, dilute the STAT3-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) with a suitable transfection reagent according to the manufacturer's protocol.

-

Add the DNA-lipid complexes to each well.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

3. Cell-Based Assay for this compound Screening

-

After the 24-hour transfection period, gently remove the medium containing the transfection complexes.

-

Add 20 µL of assay medium (DMEM with 0.5% FBS) to each well.

-

Prepare a serial dilution of this compound and a reference inhibitor (e.g., Stattic) in assay medium.

-

Add 10 µL of the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and no-treatment control wells.

-

Pre-incubate the plate with the compounds for 1 hour at 37°C.

-

Prepare the IL-6 stimulant solution in assay medium at a concentration that will yield a final concentration of 100 ng/mL upon addition to the wells.

-

Add 10 µL of the IL-6 solution to all wells except for the unstimulated control wells.

-

Incubate the plate for 16 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 10 minutes.

-

Add a dual-luciferase reporter assay reagent according to the manufacturer's instructions to measure both firefly and Renilla luciferase activity.

-

Read the luminescence on a plate reader.

4. Data Analysis

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated))

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

References

- 1. Negative regulators of STAT3 signaling pathway in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockage of the STAT3 signaling pathway with a decoy oligonucleotide suppresses growth of human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel inhibitors of signal transducer and activator of transcription 3 signaling pathway: an update on the recent patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of constitutively activated Stat3 signaling pathway suppresses growth of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for T-1840383 in a Xenograft Mouse Model

Topic: Using T-1840383 in a Xenograft Mouse Model Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the methodologies for utilizing this compound in a xenograft mouse model. The protocols outlined below are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound. The successful implementation of these protocols will enable the generation of robust and reproducible data for advancing cancer drug development.

Data Presentation

To facilitate clear comparison and interpretation of experimental outcomes, all quantitative data should be summarized in structured tables. This includes, but is not limited to, tumor volume measurements, body weight changes, and biomarker modulation.

Table 1: In Vivo Efficacy of this compound in a [Specify Cancer Type] Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | QDx14 | [Data] | - | [Data] |

| This compound | [Dose 1] | QDx14 | [Data] | [Data] | [Data] |

| This compound | [Dose 2] | QDx14 | [Data] | [Data] | [Data] |

| Positive Control | [Dose] | [Schedule] | [Data] | [Data] | [Data] |

Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissue

| Treatment Group | Time Point (hours) | p-STAT3 (Normalized to Total STAT3) | Downstream Target 1 (e.g., c-Myc) Expression (Fold Change vs. Vehicle) | Downstream Target 2 (e.g., Cyclin D1) Expression (Fold Change vs. Vehicle) |

| Vehicle Control | 24 | [Data] | [Data] | [Data] |

| This compound | 4 | [Data] | [Data] | [Data] |

| This compound | 8 | [Data] | [Data] | [Data] |

| This compound | 24 | [Data] | [Data] | [Data] |

Experimental Protocols

Xenograft Mouse Model Establishment

Objective: To establish subcutaneous xenograft tumors in immunodeficient mice.

Materials:

-

[Specify Cancer Cell Line]

-

Matrigel (Corning)

-

Sterile PBS

-

6-8 week old female athymic nude mice (or other appropriate strain)

-

Syringes and needles (27G)

-

Calipers

Protocol:

-

Culture [Specify Cancer Cell Line] to ~80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of [Specify cell concentration, e.g., 1 x 10⁷ cells/mL].

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in an established xenograft model.

Materials:

-

Tumor-bearing mice

-

This compound formulation

-

Vehicle control

-

Positive control (optional)

-

Dosing syringes and needles

-

Calipers

-

Analytical balance

Protocol:

-

Randomize mice into treatment groups (n=8-10 mice per group).

-

Record the initial tumor volume and body weight of each mouse.

-

Administer this compound, vehicle, or positive control according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the health of the animals daily.

-

At the end of the study, euthanize the mice and collect tumors for further analysis.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the effect of this compound on the STAT3 signaling pathway in tumor tissue.

Materials:

-

Tumor tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Homogenize tumor tissue in RIPA buffer and centrifuge to collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Visualizations

Application Notes and Protocols for T-1840383 in c-Met Dependent Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383 is a potent, orally bioavailable small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The c-Met pathway plays a critical role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through amplification, mutation, or overexpression of c-Met, is a key driver in the progression of numerous human cancers. These application notes provide detailed protocols for utilizing this compound as a tool to study c-Met dependent cancers in both in vitro and in vivo settings.

Mechanism of Action

This compound is a multi-targeted kinase inhibitor that demonstrates significant activity against both c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR). By inhibiting the phosphorylation of c-Met induced by its ligand, Hepatocyte Growth Factor (HGF), this compound effectively blocks the downstream signaling cascades that promote cancer cell growth and metastasis.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| c-Met | [Data not publicly available] |

| VEGFR2 | [Data not publicly available] |

| Other Kinases | [Data not publicly available] |

Cellular Activity of this compound in c-Met Dependent Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) for Cell Viability |

| MKN45 | Gastric Carcinoma | [Specific value not publicly available] |

| EBC-1 | Lung Cancer | [Specific value not publicly available] |

| U-87MG | Glioblastoma | [Specific value not publicly available] |

| COLO 205 | Colorectal Cancer | [Specific value not publicly available] |

| A549 | Lung Carcinoma | [Specific value not publicly available] |

Note: While studies have determined the IC50 values for cell viability in these c-Met dependent cell lines, the precise figures are not consistently reported in publicly accessible literature.

In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) |

| MKN45 | Gastric Carcinoma | 2 | Significant |

| EBC-1 | Lung Cancer | [Dose not specified] | Significant |

| U-87MG | Glioblastoma | [Dose not specified] | Significant |

| COLO 205 | Colorectal Cancer | [Dose not specified] | Significant |

Note: "Significant" indicates a statistically meaningful reduction in tumor growth as reported in preclinical studies. Specific percentage of inhibition can vary based on experimental conditions.

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a general procedure to determine the in vitro inhibitory activity of this compound against the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates (white, opaque)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 10 µL of a solution containing recombinant c-Met kinase and the peptide substrate in kinase buffer to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Met.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Inhibition of HGF-Induced c-Met Phosphorylation in Cultured Cells (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of c-Met in response to HGF stimulation in a cancer cell line (e.g., A549).

Materials:

-

A549 cells (or other suitable c-Met expressing cancer cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

Recombinant human HGF

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed A549 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes at 37°C.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysates.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Met.

Cell Viability Assay (MTT Assay)

This protocol details the procedure to determine the effect of this compound on the viability of c-Met dependent cancer cells.

Materials:

-

c-Met dependent cancer cell line (e.g., MKN45)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

c-Met dependent cancer cell line (e.g., MKN45)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and handling equipment compliant with institutional guidelines

Procedure:

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 MKN45 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally once daily at the desired dose (e.g., 2 mg/kg). Administer the vehicle control to the control group.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 2-3 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for c-Met phosphorylation).[1]

-

Compare the tumor growth in the this compound-treated group to the vehicle control group to determine the anti-tumor efficacy.

Mandatory Visualizations

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound.

Caption: Mechanism of action of this compound as a dual c-Met/VEGFR inhibitor.

References

T-1840383: Application Notes and Protocols for Gastric Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction